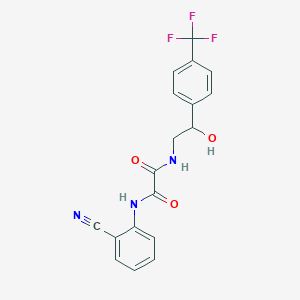
N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide is a useful research compound. Its molecular formula is C18H14F3N3O3 and its molecular weight is 377.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide are currently unknown. This compound is a member of the class of (trifluoromethyl)benzenes
Mode of Action
It is known that trifluoromethyl group-containing compounds often exhibit numerous pharmacological activities .
Activité Biologique
N1-(2-cyanophenyl)-N2-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)oxalamide, also known by its CAS number 1351587-30-8, is a compound with notable structural features including a cyanophenyl group and a trifluoromethyl group. This compound has garnered attention due to its potential biological activities, including anti-cancer properties, anti-inflammatory effects, and interactions with various biological targets.
- Molecular Formula : C18H14F3N3O3
- Molecular Weight : 377.3 g/mol
- Structural Characteristics : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyanophenyl group may facilitate interactions with protein targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound's mechanism involves:
- Protein Interaction : The cyanophenyl moiety can engage with aromatic residues in proteins, potentially modulating their activity.
- Lipophilicity : The trifluoromethyl group increases the compound's solubility in lipid environments, which may enhance cellular uptake and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to this compound. For example:
- Cell Line Studies : In vitro tests on various cancer cell lines have shown significant growth inhibition. Notably, compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range against prostate and breast cancer cell lines .
- Mechanisms of Action : These compounds often induce apoptosis through pathways involving mitochondrial dysfunction and caspase activation .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties:
- Cytokine Modulation : Similar compounds have been shown to reduce levels of pro-inflammatory cytokines in cell culture models .
- In Vivo Studies : Animal models have indicated that such compounds can alleviate symptoms of inflammation, suggesting a therapeutic role in conditions like arthritis .
Data Summary Table
Case Studies
- Study on Anticancer Efficacy : A study evaluated a series of oxalamides structurally related to this compound. The results indicated that these compounds exhibited significant cytotoxicity against human breast cancer cells, with mechanisms involving tubulin polymerization disruption and apoptosis induction.
- Inflammation Model : In a murine model of inflammation, administration of similar oxalamides resulted in reduced paw swelling and lower serum levels of inflammatory markers, indicating potential therapeutic applications in inflammatory diseases .
Propriétés
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c19-18(20,21)13-7-5-11(6-8-13)15(25)10-23-16(26)17(27)24-14-4-2-1-3-12(14)9-22/h1-8,15,25H,10H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCGDMLIKIMHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














